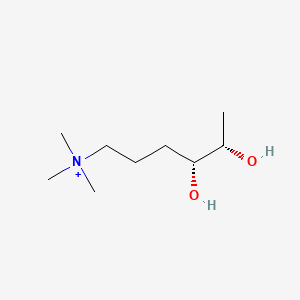
Muscaridine
Vue d'ensemble
Description
Muscaridine is a naturally occurring alkaloid found in certain mushrooms, particularly in species such as Inocybe and Clitocybe. It is known for its ability to mimic the action of the neurotransmitter acetylcholine by binding to muscarinic acetylcholine receptors. This compound has significant implications in both toxicology and pharmacology due to its potent effects on the autonomic nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Muscaridine can be synthesized through various chemical routes. One common method involves the reaction of choline with nitric acid, which produces this compound as a byproduct. This reaction requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as mushrooms. The mushrooms are harvested, dried, and then subjected to solvent extraction to isolate this compound. The extract is then purified using chromatographic techniques to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Muscaridine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions used.
Reduction: Reduction of this compound can yield different reduced forms of the compound.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Muscaridine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of muscarinic receptors and their interactions with other molecules.
Biology: this compound is used to investigate the physiological effects of muscarinic receptor activation in various biological systems.
Medicine: Research on this compound has led to the development of drugs that target muscarinic receptors, which are used to treat conditions such as glaucoma, bradycardia, and certain types of poisoning.
Mécanisme D'action
Muscaridine exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors found in various tissues throughout the body. There are five known subtypes of muscarinic receptors (M1 to M5), each with distinct physiological roles. When this compound binds to these receptors, it mimics the action of acetylcholine, leading to various physiological responses such as decreased heart rate, increased glandular secretions, and smooth muscle contractions .
Comparaison Avec Des Composés Similaires
Muscaridine is similar to other muscarinic agonists, such as acetylcholine and pilocarpine. it is unique in its potency and specificity for muscarinic receptors. Unlike acetylcholine, which can also bind to nicotinic receptors, this compound is selective for muscarinic receptors. Pilocarpine, another muscarinic agonist, is used clinically to treat dry mouth and glaucoma, but it has a different chemical structure and pharmacokinetic profile compared to this compound .
List of Similar Compounds
- Acetylcholine
- Pilocarpine
- Bethanechol
- Carbachol
- Oxotremorine
Propriétés
IUPAC Name |
[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZBCQRFTKPWLL-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCC[N+](C)(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCC[N+](C)(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218200 | |
| Record name | Muscaridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6801-43-0 | |
| Record name | Muscaridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muscaridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


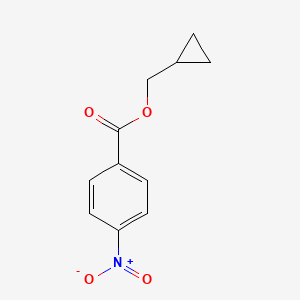



![1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B3055871.png)
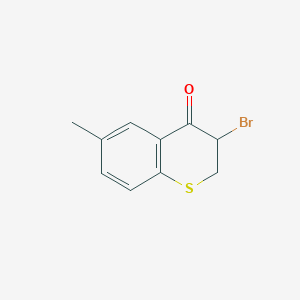
![2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B3055874.png)
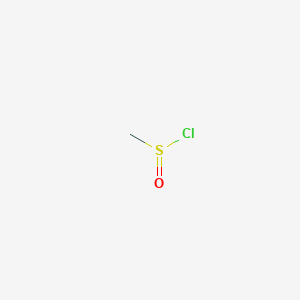


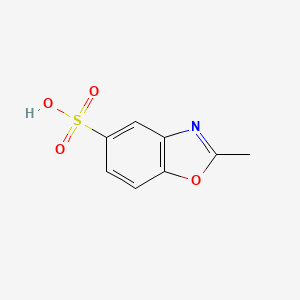
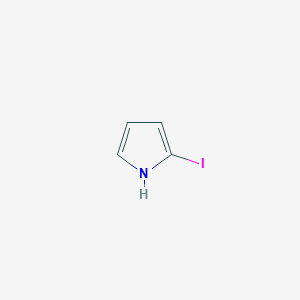
![Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3055885.png)
![9,9'-Spirobi[9H-fluorene], 2,2'-dinitro-](/img/structure/B3055886.png)
